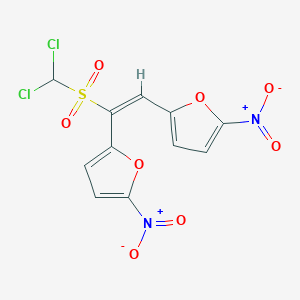
5,5'-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) is a complex organic compound characterized by its unique structure, which includes dichloromethyl, sulfonyl, ethene, and nitrofuran groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the ethene-1,2-diyl core: This can be achieved through a coupling reaction between appropriate precursors.
Introduction of the dichloromethyl and sulfonyl groups: These groups can be introduced via chlorination and sulfonation reactions, respectively.
Attachment of the nitrofuran groups: This step involves the nitration of furan rings followed by their attachment to the ethene-1,2-diyl core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized to form nitro derivatives.
Reduction: The nitrofuran groups can also be reduced to form amino derivatives.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Products with substituted dichloromethyl groups.
科学的研究の応用
5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high-energy-density materials.
作用機序
The mechanism of action of 5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) involves its interaction with molecular targets in biological systems. The nitrofuran groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The dichloromethyl and sulfonyl groups can also interact with proteins and enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis(2-nitrofuran): Lacks the dichloromethyl and sulfonyl groups.
5,5’-(1-((Methyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran): Contains a methyl group instead of a dichloromethyl group.
5,5’-(1-((Chloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran): Contains a chloromethyl group instead of a dichloromethyl group.
Uniqueness
The presence of both dichloromethyl and sulfonyl groups in 5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity and interactions with biological systems, potentially enhancing its therapeutic and industrial applications.
特性
分子式 |
C11H6Cl2N2O8S |
|---|---|
分子量 |
397.1 g/mol |
IUPAC名 |
2-[(E)-2-(dichloromethylsulfonyl)-2-(5-nitrofuran-2-yl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C11H6Cl2N2O8S/c12-11(13)24(20,21)8(7-2-4-10(23-7)15(18)19)5-6-1-3-9(22-6)14(16)17/h1-5,11H/b8-5+ |
InChIキー |
ZVUCLHMUFMZZFS-VMPITWQZSA-N |
異性体SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl |
正規SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


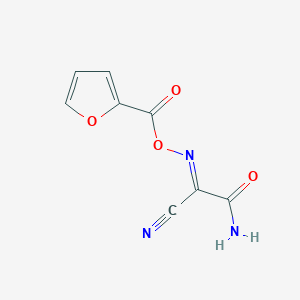

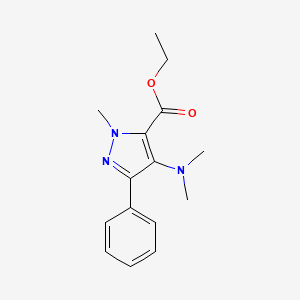

![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)
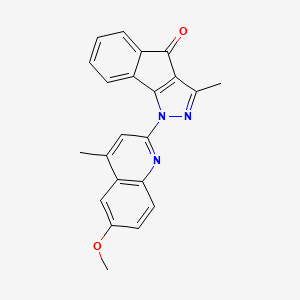
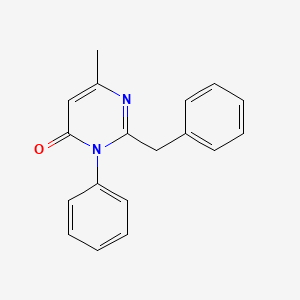
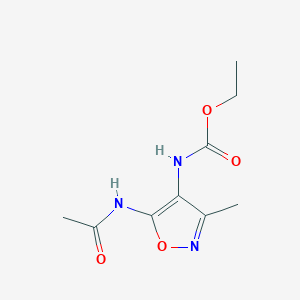
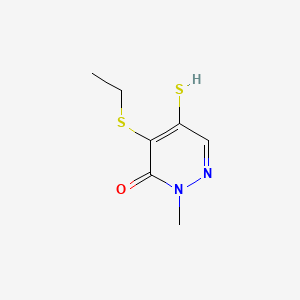
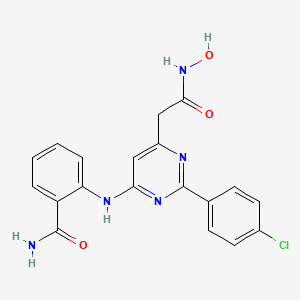
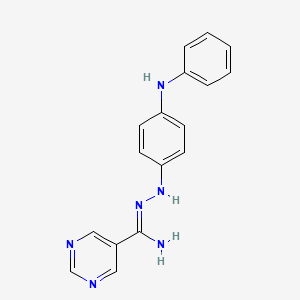
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
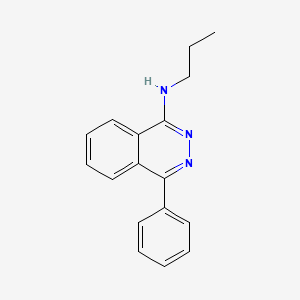
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
